molecular formula C24H30O6 B10848459 Epierenone

Epierenone

Cat. No.: B10848459
M. Wt: 414.5 g/mol
InChI Key: QBIRIYASLUPKQB-CBHLJOAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of eplerenone involves several key steps:

Industrial Production Methods: Industrial production of eplerenone typically involves the use of side reaction inhibitors and selective epoxidation in a trichloroacetonitrile, oxidant, and phosphate buffer system. The crude eplerenone obtained is then recrystallized to achieve high purity .

Types of Reactions:

    Oxidation: Eplerenone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Eplerenone can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, hydroxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted eplerenone derivatives .

Scientific Research Applications

Eplerenone has a wide range of applications in scientific research:

Mechanism of Action

Eplerenone exerts its effects by binding to the mineralocorticoid receptor and blocking the binding of aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents aldosterone from exerting its effects on sodium and water retention, thereby reducing blood pressure and alleviating heart failure symptoms .

Comparison with Similar Compounds

    Spironolactone: Another aldosterone receptor antagonist, but less selective compared to eplerenone.

    Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

    Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.

Uniqueness of Eplerenone: Eplerenone’s selectivity for aldosterone receptors makes it unique among its peers. This selectivity results in fewer side effects related to other steroid receptors, making it a preferred choice for patients with resistant hypertension and chronic heart failure .

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

methyl (2S,4R,5R,6R,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate

InChI

InChI=1S/C24H30O6/c1-22-7-4-13(25)10-12(22)11-14(21(27)28-3)17-15-5-8-24(9-6-16(26)30-24)23(15,2)20-19(29-20)18(17)22/h10,14-15,17-20H,4-9,11H2,1-3H3/t14-,15?,17?,18?,19+,20+,22+,23-,24-/m1/s1

InChI Key

QBIRIYASLUPKQB-CBHLJOAQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H](C3C2[C@H]4[C@H](O4)[C@]5(C3CC[C@@]56CCC(=O)O6)C)C(=O)OC

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C4C(O4)C5(C3CCC56CCC(=O)O6)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.